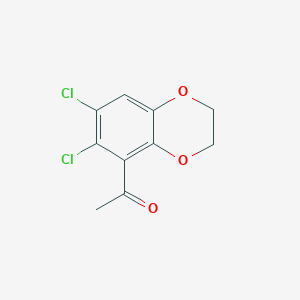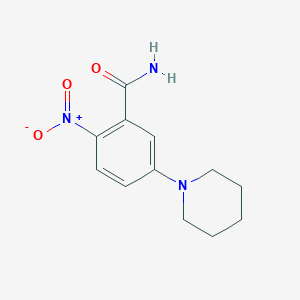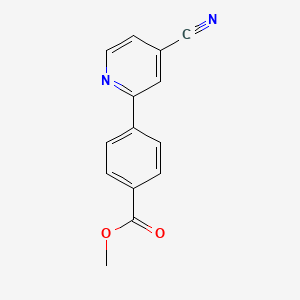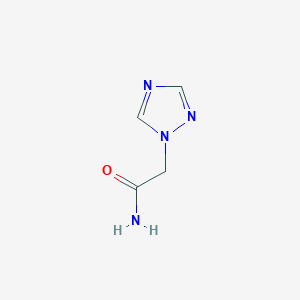
2-(1H-1,2,4-triazol-1-il)acetamida
Descripción general
Descripción
2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Aplicaciones Científicas De Investigación
2-(1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents.
Agriculture: The compound has been studied for its potential use as a fungicide and herbicide.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies suggest that these derivatives may interact with the binding pocket of the aromatase enzyme, which could be a possible target .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s worth noting that the interaction of 1,2,4-triazole derivatives with their targets can lead to changes in various biochemical pathways, potentially affecting the growth and proliferation of cancer cells .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . For instance, certain derivatives have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Action Environment
It’s worth noting that various internal and external factors can influence the action of chemotherapeutic agents .
Análisis Bioquímico
Biochemical Properties
2-(1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and interact with metal ions. This compound is known to interact with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, 2-(1H-1,2,4-triazol-1-yl)acetamide can form non-covalent interactions with proteins, enhancing its binding affinity and specificity . These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to affect various types of cells and cellular processes. In cancer cells, it exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This compound influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism . In normal cells, 2-(1H-1,2,4-triazol-1-yl)acetamide has selective toxicity, minimizing damage to healthy tissues .
Molecular Mechanism
The molecular mechanism of 2-(1H-1,2,4-triazol-1-yl)acetamide involves its binding interactions with biomolecules. The triazole ring binds to metal ions in enzymes, such as cytochrome P450, inhibiting their activity . This inhibition leads to a decrease in the synthesis of essential biomolecules, ultimately affecting cell function. Additionally, 2-(1H-1,2,4-triazol-1-yl)acetamide can form hydrogen bonds with proteins, altering their conformation and activity . These molecular interactions contribute to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-1,2,4-triazol-1-yl)acetamide change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 2-(1H-1,2,4-triazol-1-yl)acetamide maintains its biological activity over extended periods, with minimal degradation . Its effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied .
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,4-triazol-1-yl)acetamide vary with different dosages in animal models. At low doses, it exhibits therapeutic effects with minimal toxicity . At high doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-(1H-1,2,4-triazol-1-yl)acetamide is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism leads to the formation of water-soluble metabolites that are excreted in the urine . The interaction of 2-(1H-1,2,4-triazol-1-yl)acetamide with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-(1H-1,2,4-triazol-1-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are crucial for its therapeutic efficacy and safety.
Subcellular Localization
2-(1H-1,2,4-triazol-1-yl)acetamide exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for its biological activity and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 1H-1,2,4-triazole with chloroacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
- Dissolve 1H-1,2,4-triazole in a suitable solvent such as ethanol or methanol.
- Add chloroacetamide to the solution.
- Introduce the base to the reaction mixture.
- Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(1H-1,2,4-triazol-1-yl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-triazole: The parent compound of 2-(1H-1,2,4-triazol-1-yl)acetamide, used in the synthesis of various derivatives.
2-(1H-1,2,4-triazol-1-yl)acetic acid: A similar compound with a carboxylic acid group instead of an amide group.
2-(1H-1,2,4-triazol-1-yl)ethylamine: Another derivative with an amine group, used in different applications.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)acetamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the acetamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Propiedades
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRMZGYSACOJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(1H-1,2,4-triazol-1-yl)acetamide a potential candidate for antimicrobial agents?
A1: Research suggests that incorporating a 1,2,4-triazole ring into a compound's structure can enhance its antimicrobial activity. [] In the study by [], researchers synthesized a series of compounds containing both a 1,2,4-triazole ring and a specific acryloyl group. These compounds, including derivatives of 2-(1H-1,2,4-triazol-1-yl)acetamide, were then tested against various bacterial and fungal strains. The results showed promising antibacterial activity for some of the synthesized compounds, indicating their potential as antimicrobial agents.
Q2: How was 2-(1H-1,2,4-triazol-1-yl)acetamide synthesized and characterized in the lab?
A2: One study [] details a specific synthesis route for 2-(1H-1,2,4-triazol-1-yl)acetamide. The process involves first preparing 1,2,4-triazole potassium salt by reacting 1,2,4-triazole with potassium hydrate, using toluene to remove water formed during the reaction. This salt is then reacted with 2-chloro-N-methylacetamide (synthesized separately from methyl 2-chloroacetate and methylamine) in acetonitrile to yield the final product. The researchers optimized the reaction conditions, achieving a yield of 87.5%. They then confirmed the product's identity using various spectroscopic techniques, including ¹H NMR, MS, IR, and elemental analysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane](/img/structure/B1303080.png)
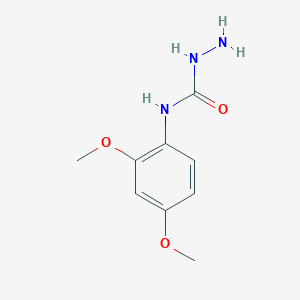
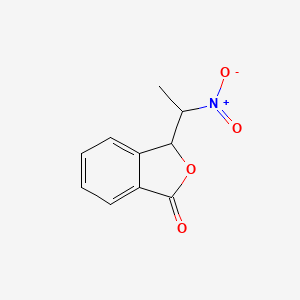
![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)
![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)
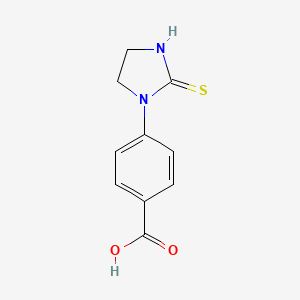
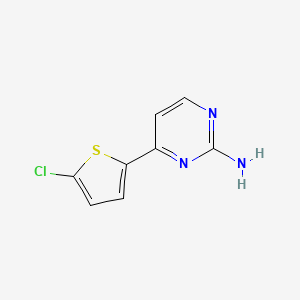
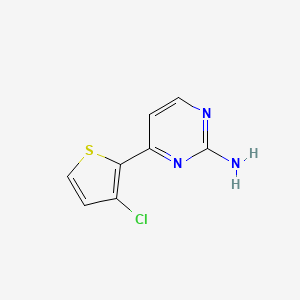

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
